molecular formula C11H7F6NO B2772513 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole CAS No. 2375273-23-5

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole

Cat. No.: B2772513
CAS No.: 2375273-23-5
M. Wt: 283.173
InChI Key: GRQFIYAKXMGZAI-UHFFFAOYSA-N
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Description

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole is a fluorinated indole derivative known for its unique chemical properties. This compound is characterized by the presence of trifluoromethoxy and trifluoroethyl groups attached to the indole core, making it a valuable molecule in various scientific research fields.

Properties

IUPAC Name

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO/c12-9(19-11(15,16)17)10(13,14)18-6-5-7-3-1-2-4-8(7)18/h1-6,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQFIYAKXMGZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(C(OC(F)(F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole typically involves the following steps:

Chemical Reactions Analysis

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups with other substituents. Common reagents include halogens, alkylating agents, and nucleophiles[][2].

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C10H7F6N
  • Molecular Weight : 330.07 g/mol
  • IUPAC Name : 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole

The trifluoromethyl and trifluoromethoxy groups contribute to its unique chemical behavior, making it suitable for specific applications in drug development and materials science.

Pharmacological Research

The compound has shown potential in pharmacological studies due to its ability to modulate biological pathways. For instance:

  • Prostaglandin Synthetase Inhibition : A related indole compound was found to inhibit bovine prostaglandin synthetase effectively. This inhibition correlated with reduced serum prostaglandin levels after administration in animal models, indicating potential applications in anti-inflammatory therapies .
  • Platelet Aggregation : The same study indicated that the compound could prevent collagen-induced platelet aggregation, suggesting its utility in cardiovascular disease management .

Material Science

The unique properties of this compound also make it a candidate for advanced materials:

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. Research indicates that such polymers exhibit improved performance in harsh environments .
  • Coatings and Adhesives : The compound's fluorinated nature can lead to coatings with low surface energy, making them ideal for applications requiring non-stick or hydrophobic properties .

Case Study 1: Anti-inflammatory Properties

In a controlled study involving rats, a derivative of the compound was administered to evaluate its effect on inflammation markers. Results indicated a significant reduction in inflammation without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Material Development

Research conducted on fluorinated polymers demonstrated that incorporating the compound into the polymer matrix resulted in enhanced mechanical properties and resistance to solvents. This study highlights the potential for developing new materials for industrial applications .

Mechanism of Action

The mechanism of action of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole can be compared with other fluorinated indole derivatives:

Biological Activity

The compound 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole is a fluorinated derivative of indole that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H8F6N
  • Molecular Weight : 315.19 g/mol

This compound features a trifluoromethyl group and a trifluoromethoxy group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of trifluoromethyl-substituted compounds. In particular:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown promising MIC values against Staphylococcus aureus and Escherichia coli. For instance, derivatives with trifluoromethyl groups exhibited MIC values as low as 0.25 µg/mL against S. aureus .

Table 1: Antimicrobial Activity of Trifluoromethyl-Indole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
1Staphylococcus aureus0.25
2Escherichia coli0.5
3Candida albicans0.75

Cytotoxicity Studies

Cytotoxicity assessments using Vero cells have been conducted to evaluate the selectivity index (SI) of these compounds. A selectivity index greater than 10 is considered favorable for further development.

  • Case Study : In vitro studies revealed that several trifluoromethyl-substituted compounds demonstrated SI values greater than 10, indicating a preference for inhibiting bacterial cells over mammalian cells .

Table 2: Cytotoxicity and Selectivity Index of Trifluoromethyl Compounds

CompoundSI ValueReference
A>10
B>15
C>12

The biological activity of trifluoromethyl-substituted indoles is believed to stem from their ability to disrupt bacterial cell membranes and inhibit key enzymatic pathways. The presence of multiple fluorine atoms contributes to the lipophilicity and membrane permeability of these compounds, enhancing their antimicrobial efficacy .

Q & A

Q. What methodologies enable selective functionalization of the indole ring without disturbing fluorinated side chains?

  • Techniques :
  • Protection/Deprotection : Use Boc groups to shield the indole NH during trifluoroethylation .
  • Metal-Free Conditions : Employ iodine-mediated C–H activation for halogenation at C-5, preserving trifluoromethoxy stability .
  • Example : Ethyl 3-formyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate was synthesized via Vilsmeier-Haack formylation without side-chain cleavage .

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